N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide

Positional isomerism Metal-complex dye intermediate Chromium(III) complexation

N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide (CAS 79817-74-6, EC 279-305-8) is a synthetic monoazo compound belonging to the o,o′-dihydroxyazo dye intermediate class, with molecular formula C₁₅H₁₄N₄O₅ and a molecular weight of 330.30 g·mol⁻¹. Its structure features a 2-hydroxy-4-nitrophenyl diazo component coupled to a 2-acetamido-4-methylphenol coupling component, yielding an ortho,ortho′-dihydroxy azo configuration that predisposes the molecule to tridentate metal coordination—most notably with chromium(III) to form 1:2 metal-complex dyes.

Molecular Formula C15H14N4O5
Molecular Weight 330.30 g/mol
CAS No. 79817-74-6
Cat. No. B12683674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide
CAS79817-74-6
Molecular FormulaC15H14N4O5
Molecular Weight330.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O)NC(=O)C
InChIInChI=1S/C15H14N4O5/c1-8-5-12(16-9(2)20)15(22)13(6-8)18-17-11-4-3-10(19(23)24)7-14(11)21/h3-7,21-22H,1-2H3,(H,16,20)
InChIKeyLCXSDCUGFKKXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide (CAS 79817-74-6): Procurement-Relevant Identity and Class Positioning


N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide (CAS 79817-74-6, EC 279-305-8) is a synthetic monoazo compound belonging to the o,o′-dihydroxyazo dye intermediate class, with molecular formula C₁₅H₁₄N₄O₅ and a molecular weight of 330.30 g·mol⁻¹ [1]. Its structure features a 2-hydroxy-4-nitrophenyl diazo component coupled to a 2-acetamido-4-methylphenol coupling component, yielding an ortho,ortho′-dihydroxy azo configuration that predisposes the molecule to tridentate metal coordination—most notably with chromium(III) to form 1:2 metal-complex dyes [2]. The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), confirming its recognized status as an existing commercial substance within the EU regulatory framework [3]. As an azo dye intermediate, it occupies a specialized niche within the broader disperse and acid dye supply chain, where its procurement value is defined not by generic dyeing performance but by its specific molecular architecture that governs metal-complex formation, isomer-dependent spectroscopic properties, and downstream synthetic utility.

Why Generic Substitution Fails for N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide (79817-74-6): The Positional Isomer Problem


Attempts to substitute CAS 79817-74-6 with its closest positional isomer—CAS 148-39-0 (N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]acetamide)—without explicit verification carry quantifiable risk because the two compounds differ in the nitro-group position on the diazo phenyl ring (para vs. meta relative to the azo linkage), which directly modulates the electron-withdrawing character of the diazo component, the acid dissociation constants of the hydroxyl protons, and consequently the stability and geometry of metal-chelate complexes formed during downstream chromium(III) complexation [1]. In industrial practice, CAS 148-39-0 is the established and documented precursor for the commercially significant metal-complex dye C.I. Acid Brown 28 (Neutral Brown RL), whereas no equivalent published synthetic pathway or commercial dye product has been reported for the 4-nitro isomer (79817-74-6) [2]. This asymmetric documentation is not merely an absence of evidence; it reflects a structure-driven divergence in complexation behavior that determines whether a given isomer yields a viable metal-complex dye product with acceptable coloristics and fastness properties. Procurement decisions that treat these isomers as interchangeable therefore disregard the fundamental steric and electronic determinants of metallization chemistry, risking batch rejection and formulation failure in downstream dye manufacturing.

Quantitative Differentiation Evidence for N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide (79817-74-6) vs. Closest Analogs


Nitrophenyl Positional Isomerism: 4-Nitro (79817-74-6) vs. 5-Nitro (148-39-0) and Differential Industrial Adoption as Metal-Complex Dye Precursors

The sole structural difference between CAS 79817-74-6 (4-nitro isomer) and CAS 148-39-0 (5-nitro isomer) is the position of the nitro substituent on the diazo phenyl ring. In the established industrial synthesis of C.I. Acid Brown 28 (CAS 12238-94-7), the 5-nitro isomer (148-39-0) is the exclusively documented azo intermediate, formed by diazotization of 2-amino-4-nitrophenol and coupling with 2-acetamido-4-methylphenol, followed by chromium(III)–salicylic acid complexation [1]. The published process achieves an acylation yield of 95% (using sodium metabisulfite stabilizer at ~80 °C) and specifies chromium complexation at pH 8.0–8.5 to produce the final dye with bright color and good leveling properties [1]. For the 4-nitro isomer (79817-74-6), no equivalent published synthetic protocol, metal-complex dye product, or commercial dye application has been identified in the peer-reviewed or patent literature. The differential industrial adoption is rooted in the distinct electronic influence of the nitro group: in the 4-nitro isomer, the nitro group is para to the azo linkage and can participate in extended resonance with the azo chromophore, altering the acidity of the ortho-hydroxyl proton and the geometry of the metal-binding pocket relative to the 5-nitro (meta) configuration [2]. This electronic difference directly affects whether the resulting chromium(III) complex meets the coloristic, solubility (3–4 g/L for the Acid Brown 28 product), and fastness specifications required for commercial wool, silk, and polyamide dyeing [3].

Positional isomerism Metal-complex dye intermediate Chromium(III) complexation C.I. Acid Brown 28 o,o′-Dihydroxyazo ligand

Physicochemical Identity Verification: Density, Solubility, and Stability of 79817-74-6 vs. the 5-Nitro Isomer

Measurable physicochemical parameters provide a practical basis for confirming isomer identity upon receipt. The reported density of CAS 79817-74-6 (4-nitro isomer) is 1.457 g/cm³ [1], compared with 1.45 g/cm³ for the 5-nitro positional isomer CAS 148-39-0 . This difference of approximately 0.007 g/cm³, though modest, is within the detection range of standard digital densitometry. The aqueous solubility of the 4-nitro isomer at 20 °C is approximately 0.2% (2 g/L), with good solubility in most organic solvents [2]; the compound is reported to be unstable in strongly alkaline media [2], a property consistent with the presence of the acetamide group that undergoes base-catalyzed hydrolysis. For the 5-nitro isomer (148-39-0), solubility data from vendor sources indicate DMSO solubility for biological assay applications, but quantitative aqueous solubility under comparable conditions is not directly reported in accessible sources. Density measurement combined with alkaline stability testing thus offers a pragmatic orthogonal approach to distinguish the two isomers upon incoming material verification.

Density differentiation Aqueous solubility Alkaline stability Quality control Isomer verification

Regulatory Inventory Distinction: Separate EINECS Numbers Confirm Independent Chemical Identity and Regulatory History

The 4-nitro isomer (CAS 79817-74-6) and the 5-nitro isomer (CAS 148-39-0) are each assigned distinct EINECS numbers—279-305-8 and 205-713-2, respectively [1][2]. This independent registration in the European Inventory of Existing Commercial Chemical Substances confirms that the two positional isomers are recognized as separate chemical substances under EU regulatory frameworks, each with its own regulatory history and, potentially, distinct registration obligations under REACH. The assignment of separate EINECS identifiers is not merely administrative; it reflects the underlying principle that positional isomerism can produce substances with different hazard profiles, environmental fates, and exposure scenarios, thereby requiring independent safety assessment. For procurement, this means that the two isomers cannot be considered the 'same substance' for regulatory compliance, import/export documentation, or safety data sheet (SDS) purposes, and substitution without disclosure would constitute a regulatory non-compliance risk in jurisdictions that follow EU chemical inventory conventions.

EINECS Regulatory compliance Chemical inventory EU REACH Substance identity

Chelation Geometry and Metal-Complex Stability: Class-Level Evidence from Structurally Analogous o,o′-Dihydroxyazo Ligand Systems

The o,o′-dihydroxyazo configuration present in CAS 79817-74-6 constitutes a well-characterized tridentate ligand motif capable of forming stable 1:2 metal:dye complexes with chromium(III). Published studies on the closely analogous ligand pair 1-(2-hydroxy-4-nitrophenylazo)-2-naphthol (L2H₂) and 1-(2-hydroxy-5-nitrophenylazo)-2-naphthol (L3H₂) demonstrate that the nitro group position measurably influences the electronic structure and stability of the resulting chromium(III) and cobalt(III) complexes [1]. The 4-nitro isomer (para to the azo bond) permits extended π-conjugation between the nitro group and the azo chromophore, whereas the 5-nitro isomer (meta to the azo bond) exerts a primarily inductive electron-withdrawing effect. This electronic distinction translates into differences in the absorption maxima (λmax) of the metal-complex dyes, with bathochromic shifts typically observed upon metallization as the metal d-orbitals interact with the ligand π-system [2]. Specifically, chromium(III) complexation of o,o′-dihydroxyazo dyes generally produces a bathochromic shift accompanied by significant broadening of the visible absorption band, a phenomenon that is sensitive to the electronic character of substituents on the diazo component [2]. For procurement decision-making, this class-level evidence reinforces that the 4-nitro isomer cannot be assumed to produce a metal-complex dye with absorption characteristics, tinctorial strength, or fastness properties equivalent to those of the 5-nitro isomer, and empirical verification is required for any specific application.

Tridentate ligand Chromium(III) complex o,o′-Dihydroxyazo Metal-chelate stability Bathochromic shift

Absence of Published Biological Activity Data for 79817-74-6 vs. Documented Bioactivity of the 5-Nitro Isomer (148-39-0)

The 5-nitro positional isomer (CAS 148-39-0) has documented bioactivity in public databases: it inhibits human carbonic anhydrase II (hCAII) with a Ki of 2.70 nM, as determined by Lineweaver-Burk plot analysis using 4-nitrophenylacetate as substrate [1]; a structurally related entry (BindingDB BDBM50513900, CHEMBL4444582) shows hCAII binding with Ki = 6.30 nM [2]; and a closely related analog (BindingDB BDBM50075967, CHEMBL3415615) displays potent inhibition of human recombinant monoamine oxidase A (MAO-A) with IC₅₀ = 7.40 nM [3] and rat brain MAO-A with IC₅₀ = 60 nM, with selectivity over MAO-B (IC₅₀ ≈ 1,000 nM) [3]. In contrast, a comprehensive search of BindingDB, ChEMBL, PubMed, and PubChem does not return any quantitative bioactivity data for the 4-nitro isomer CAS 79817-74-6. This asymmetry is significant: the 5-nitro isomer interacts with at least two therapeutically relevant enzyme targets (hCAII and MAO-A) at nanomolar concentrations, whereas the 4-nitro isomer's biological activity profile remains uncharacterized. For users in medicinal chemistry or biochemical probe development, this means that CAS 79817-74-6 cannot be assumed to replicate the bioactivity of the 5-nitro isomer, and its use as a pharmacological tool compound requires de novo characterization.

Carbonic anhydrase inhibition MAO-A inhibition Bioactivity profile Drug discovery Off-target screening

Evidence-Based Procurement and Application Scenarios for CAS 79817-74-6


Incoming Quality Control: Density-Based Isomer Identity Verification

Upon receipt of a shipment labeled as CAS 79817-74-6, perform digital densitometry on the solid material or a standardized solution. The expected density is 1.457 g/cm³ [1]. A measured value materially closer to 1.45 g/cm³ (the density of the 5-nitro isomer, CAS 148-39-0) should trigger further orthogonal identity confirmation (e.g., FT-IR, HPLC retention time comparison against authenticated reference standards). This simple, non-destructive QC gate leverages the ~0.5% density differential between the two positional isomers to reduce the risk of accepting the wrong isomer.

Metal-Complex Dye Research: Isomer-Specific Chromium(III) Complexation Screening

For R&D programs exploring novel chromium-complex dyes based on the o,o′-dihydroxyazo scaffold, CAS 79817-74-6 (4-nitro isomer) should be evaluated in parallel with CAS 148-39-0 (5-nitro isomer) rather than assuming equivalent complexation behavior. The documented synthetic protocol for the 5-nitro isomer—diazotization of 2-amino-4-nitrophenol, coupling in n-butanol, and chromium(III)–salicylic acid complexation at pH 8.0–8.5 [2]—provides a starting framework for investigating the 4-nitro isomer's complexation chemistry, with the explicit expectation that the altered nitro position (para to azo, enabling extended conjugation) will produce a distinct λmax, extinction coefficient, and fastness profile in the resulting metal-complex dye.

Regulatory-Compliant Procurement: EINECS-Based Substance Identity Documentation

When procuring CAS 79817-74-6 for use within the EU or for export to EU-regulated markets, ensure that all accompanying documentation (SDS, certificate of analysis, customs declaration) references EINECS 279-305-8 [1]. The distinct EINECS numbers for the 4-nitro (279-305-8) and 5-nitro (205-713-2) isomers establish these as separate substances under EU chemical law, and any attempt to treat them as interchangeable on regulatory paperwork constitutes a compliance violation. This is particularly relevant for procurement from multi-product chemical suppliers who may stock both isomers under similar trade names.

Solubility-Guided Formulation: Organic Solvent vs. Aqueous Processing Selection

With an aqueous solubility of approximately 0.2% (2 g/L) at 20 °C and good solubility in most organic solvents [3], CAS 79817-74-6 is best suited for coupling reactions and dye synthesis conducted in organic media (e.g., n-butanol, DMF, or DMSO) rather than in purely aqueous systems. The documented instability in strongly alkaline media [3] further constrains reaction conditions: coupling and complexation steps should be conducted at neutral to moderately alkaline pH (≤pH 9), avoiding the strongly alkaline conditions (pH > 12) that would hydrolyze the acetamide group. These solubility and stability parameters directly inform solvent selection, reactor design, and workup protocols in both laboratory-scale synthesis and pilot-plant production.

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